ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
Description
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a structurally complex heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. Its core structure features a pyrazolo[3,4-b]pyridine scaffold substituted with:
- 3-Cyclopropyl: A three-membered carbocyclic group contributing steric bulk and conformational rigidity .
- 4-Difluoromethyl (-CF₂H): A fluorinated substituent influencing electronic properties and metabolic stability compared to trifluoromethyl (-CF₃) analogs .
- 6-(1-Methyl-1H-pyrazol-3-yl): A pyrazole ring substituted with a methyl group at the 1-position, likely enhancing π-π stacking interactions in biological systems .
- Ethyl Acetate Ester: A prodrug moiety that may improve bioavailability by increasing lipophilicity .
Properties
IUPAC Name |
ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O2/c1-3-27-14(26)9-25-18-15(16(23-25)10-4-5-10)11(17(19)20)8-13(21-18)12-6-7-24(2)22-12/h6-8,10,17H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESZNYDKFARJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC(=N2)C3=NN(C=C3)C)C(F)F)C(=N1)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Structural Features
The compound features a complex structure characterized by:
- Pyrazolo[3,4-b]pyridine core : Known for its diverse biological activities.
- Difluoromethyl group : Enhances lipophilicity and may influence metabolic stability.
- Cyclopropyl moiety : Often associated with increased binding affinity in drug design.
Antimicrobial and Antitumor Properties
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial and antitumor activities. For instance:
- A study synthesized 38 derivatives and identified one compound with an IC50 value of 56 nM against TRKA kinase, demonstrating potential in cancer therapy through inhibition of cell proliferation .
- Another derivative showed promising activity against Mycobacterium tuberculosis with effective binding to pantothenate synthetase, highlighting the potential for treating tuberculosis .
The biological activity of this compound can be attributed to:
- Inhibition of Kinases : Compounds in this class often act as selective inhibitors of various kinases involved in cancer progression.
- Interaction with Heat Shock Proteins : Some derivatives have been shown to inhibit HSP90, a chaperone protein critical for cancer cell survival and proliferation .
Synthesis
The synthesis of this compound typically involves:
- Condensation Reactions : Utilizing 5-amino pyrazoles and α-oxoketene dithioacetals to form the pyrazolo[3,4-b]pyridine scaffold.
- Substitution Modifications : Introduction of cyclopropyl and difluoromethyl groups through electrophilic aromatic substitution or other synthetic routes.
Case Studies
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₉F₂N₅O₂
- Molecular Weight : 375.373 g/mol
- CAS Number : 1006478-14-3
This structure contributes to its biological activity and interactions with various biological targets.
Antifungal Activity
Recent studies have demonstrated the antifungal properties of derivatives related to this compound. For instance, a study synthesized several pyrazole derivatives, showing promising antifungal activity against various strains of fungi. The mechanism of action appears to involve disruption of fungal cell membrane integrity, which is crucial for their survival .
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For example, derivatives containing pyrazolo[3,4-b]pyridine frameworks have shown efficacy in inhibiting cancer cell proliferation through the modulation of key signaling pathways involved in tumor growth .
Polymeric Materials
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can be utilized as a building block in the synthesis of advanced polymeric materials. Its unique chemical properties allow for the development of polymers with tailored mechanical and thermal properties, which are essential for applications in coatings and adhesives.
Case Study 1: Antifungal Efficacy
A study published in a peer-reviewed journal synthesized a series of pyrazole derivatives, including this compound. The results indicated that these compounds exhibited significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. This suggests a potential application in antifungal drug development .
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Ethyl [compound] | 10 | Candida albicans |
| Ethyl [compound] | 15 | Aspergillus niger |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. The compound showed a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 30 µM across different cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse pharmacological and chemical properties depending on substituents at positions 3, 4, 6, and the functional group (ester/acid). Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Trifluoromethyl (-CF₃) analogs (e.g., CAS: 1173047-60-3) exhibit higher electronegativity and lipophilicity than the target compound’s difluoromethyl (-CF₂H) group, which may alter metabolic stability .
6-Pyrazolyl vs. Aryl Substitutions: Pyrazolyl groups (e.g., 1-methylpyrazol-3-yl in the target compound) may engage in hydrogen bonding, whereas aryl groups (e.g., 4-ethylphenyl in CAS: 1018143-88-8) favor hydrophobic interactions .
Functional Group Impact :
- Carboxylic Acid derivatives (e.g., CAS: 937605-90-8) are more polar and likely exhibit higher aqueous solubility than ester derivatives, making them suitable for formulation in hydrophilic matrices .
- Ethyl Esters (target compound, CAS: 1173047-60-3) are likely prodrugs, hydrolyzing in vivo to active carboxylic acids .
Q & A
Q. How can researchers optimize HPLC methods for purity analysis of this compound?
- Methodological Answer :
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient from 10% to 90% acetonitrile in 0.1% TFA over 20 min.
- Detection : UV at 254 nm; retention time ~12.5 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
